molecular formula C15H30O4 B1198082 1-Dodecanoyl-sn-glycerol

1-Dodecanoyl-sn-glycerol

Cat. No. B1198082
M. Wt: 274.4 g/mol
InChI Key: ARIWANIATODDMH-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-lauroyl-sn-glycerol is a 1-acyl-sn-glycerol that is the S-enantiomer of 2,3-dihydroxypropyl dodecanoate (glyceryl monolaurate). It is a 1-acyl-sn-glycerol and a 1-monolauroylglycerol. It is an enantiomer of a 3-lauroyl-sn-glycerol.

Scientific Research Applications

Polymerized Liposomes

1-Dodecanoyl-sn-glycerol has been utilized in the synthesis of polymerized liposomes. These liposomes are highly stable and can be formed under extremely mild conditions, making them suitable for various mechanistic and practical applications, including membrane modeling and drug delivery. The ease of synthesis and potential biodegradability of the compound enhance its utility in the formation of polymerized liposomes (Sadownik, Stefely, & Regen, 1986).

Triglyceride Precursor

1-Dodecanoyl-sn-glycerol has been identified as a precursor in the synthesis of δ-dodecalactone, a compound with potential applications in fragrance and flavor industries. Its synthesis and mass spectral properties have been explored to understand its role in forming valuable derivatives (Dolendo, Means, Tobias, & Perkins, 1969).

Biomimetic Monoliths

The compound has been used in the fabrication of phospholipid-based monoliths for mimicking bio-membrane environments. These monoliths, used in immobilized artificial membrane chromatography, have excellent separation capabilities for proteins and small molecules, offering a model for predicting drug-membrane interactions (Zhu et al., 2021).

Bio-Based Surfactants

1-Dodecanoyl-sn-glycerol has been instrumental in the development of bio-based surfactants. Studies have shown its effective use in direct solvent-free etherification processes, paving the way for new applications in green chemistry (Fan et al., 2015).

Cosmetic and Pharmaceutical Applications

The compound's ability to form stable emulsions and phases makes it valuable in cosmetic and pharmaceutical formulations. Studies have examined its effects on the formation and rheology of various phases, essential for creating effective and stable products (Alam, Shrestha, & Aramaki, 2009).

Biomedical Applications

1-Dodecanoyl-sn-glycerol is used in synthesizing biodegradable polyesters for medical devices and tissue engineering scaffolds. Its unique mechanical properties, biodegradability, biocompatibility, and shape memory features make it an attractive material for biomedical applications (Migneco et al., 2009).

properties

Product Name

1-Dodecanoyl-sn-glycerol

Molecular Formula

C15H30O4

Molecular Weight

274.4 g/mol

IUPAC Name

[(2S)-2,3-dihydroxypropyl] dodecanoate

InChI

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3/t14-/m0/s1

InChI Key

ARIWANIATODDMH-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](CO)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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